molecular formula C18H14N2 B2454251 2,8-Diaminochrysene CAS No. 50637-61-1

2,8-Diaminochrysene

Cat. No. B2454251
CAS RN: 50637-61-1
M. Wt: 258.324
InChI Key: KBKDLNWEWQZIEW-UHFFFAOYSA-N
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Description

2,8-Diaminochrysene is a polycyclic aromatic hydrocarbon (PAH) that has gained attention in the scientific community due to its potential applications in organic electronics and optoelectronics. This compound has two amino groups located at positions 2 and 8 on the chrysene backbone, which makes it unique compared to other PAHs.

Scientific Research Applications

Anticancer Properties

Research has identified novel 6,12-disubstituted chrysene derivatives, including 6,12-diaminochrysene, with significant potential against colon cancer. The study demonstrated the effectiveness of these compounds in vivo against a colon cancer cell line, showing consistent inhibition of cancer cell growth. This highlights the potential of polycyclic aromatic compounds, like 6,12-diaminochrysene, as anticancer agents (Banik, Basu, & Becker, 2010).

Electronic and Optical Properties

Research into the electronic and optical properties of 1,8-diaminonaphthalene, a structurally similar compound to 2,8-diaminochrysene, has been conducted. This includes studies on its oxidation on various electrodes and its application in polymerisation and complex formation, suggesting potential electronic applications for 2,8-diaminochrysene derivatives (Pałys, Bukowska, & Jackowska, 1997).

Applications in Organic Chemistry

The molecular diversity of 1,8-diaminonaphthalene in organic chemistry, including its application in organic synthesis, hints at similar possibilities for 2,8-diaminochrysene. Its use in producing various molecules for medicines, sensors, and dyes showcases its versatility in chemical applications (Ziarani, Mohajer, & Mali, 2020).

Sensitivity to Heavy Metal Ions

Studies on poly(1,8-diaminonaphthalene) and its sensitivity to heavy metal ions provide insights into potential applications of 2,8-diaminochrysene in detecting and interacting with metal ions. This could have implications in environmental monitoring and sensing technologies (Pałys, Skompska, & Jackowska, 1997).

Fluorescence Sensing

A study on a 1,8-diaminonaphthalene-based ratiometric and colorimetric fluorescence sensor for Cu(2+) highlights the potential for 2,8-diaminochrysene derivatives in the development of selective and sensitive fluorescence sensors. This could have applications in chemical detection and analysis (Goswami, Sen, & Das, 2010).

Thin-Film Transistor Applications

The investigation into organic thin-film transistors based on 2,8-disubstituted chrysene derivatives suggests potential applications in electronics. These studies indicate how polymer coatings can affect the field-effect mobility, opening avenues for 2,8-diaminochrysene in electronic device fabrication (Kunugi, Hoshino, Otsuki, & Okamoto, 2013).

properties

IUPAC Name

chrysene-2,8-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2/c19-13-3-7-15-11(9-13)1-5-17-16-8-4-14(20)10-12(16)2-6-18(15)17/h1-10H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKDLNWEWQZIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C=CC4=C3C=CC(=C4)N)C=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Diaminochrysene

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